3-Chloro-4-(piperazin-1-yl)benzonitrile
Overview
Description
3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3. It is a solid substance with a melting point of 87-88°C . This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Mode of Action
It’s known that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other vital processes.
Result of Action
Given its structural similarity to other piperazine derivatives, it may exhibit similar antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which include this compound, have a wide range of biological activities . They can act as antagonists for dopamine and serotonin, and are used as antipsychotic drug substances .
Cellular Effects
Given its structural similarity to other piperazine derivatives, it may influence cell function by interacting with cell signaling pathways, particularly those involving dopamine and serotonin .
Molecular Mechanism
Based on its structure and the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 3-chloro-4-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation and Reduction: Products include corresponding oxides and amines.
Scientific Research Applications
3-Chloro-4-(piperazin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiviral properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(piperidin-1-yl)benzonitrile
- 3-Chloro-4-(morpholin-1-yl)benzonitrile
- 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
3-Chloro-4-(piperazin-1-yl)benzonitrile is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-4-piperazin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSPUJYQPNITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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